Cas no 1164529-11-6 (N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide structure](https://ja.kuujia.com/scimg/cas/1164529-11-6x500.png)
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- SRLNLLHQPQTVEB-QINSGFPZSA-N
- N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
- SMR000017823
- AKOS024611191
- MLS000103769
- SR-01000015977
- F1814-1729
- HMS2242C09
- (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- SR-01000015977-1
- 1164529-11-6
- N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
- CHEMBL3195534
-
- インチ: 1S/C12H12F2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3/b15-12+
- InChIKey: SRLNLLHQPQTVEB-NTCAYCPXSA-N
- ほほえんだ: C(/N=C1\N(C)C2=C(F)C=C(F)C=C2S\1)(=O)C(C)C
計算された属性
- せいみつぶんしりょう: 270.06384051g/mol
- どういたいしつりょう: 270.06384051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1814-1729-10mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-4mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-3mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-40mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-1mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-20mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-2μmol |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-30mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-20μmol |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1814-1729-50mg |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
1164529-11-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamideに関する追加情報
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide: A Comprehensive Overview
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide (CAS no. 1164529-11-6) is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This molecule belongs to the benzothiazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological applications. The presence of fluoro and methyl substituents in its structure enhances its chemical stability and bioavailability, making it a promising candidate for further research and development.
The benzothiazole core of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and improve drug-target interactions. The difluoro substitution in this compound is particularly noteworthy, as it has been shown to enhance binding affinity and metabolic stability.
In the context of modern drug discovery, the development of novel heterocyclic compounds like N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is crucial for addressing unmet medical needs. The compound's structure suggests potential interactions with various biological targets, making it a versatile scaffold for designing new therapeutic agents. For instance, the benzothiazole ring is a common motif in drugs that target bacterial enzymes and viral proteases. The methylpropanamide moiety further contributes to the molecule's pharmacological profile by providing a hydrogen bond acceptor site, which can enhance binding to biological receptors.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been performed on N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide to identify potential binding sites on target proteins. These studies have revealed that the compound can interact with enzymes involved in metabolic pathways relevant to cancer and inflammation. The difluoro substituents are particularly important in these interactions, as they can form stable hydrogen bonds with polar residues in the protein active site.
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide presents both challenges and opportunities for organic chemists. The presence of multiple functional groups requires careful optimization of reaction conditions to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the difluoro and methyl substituents into the benzothiazole core.
The pharmacokinetic properties of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide are also of great interest. In vitro studies have demonstrated that the compound exhibits good solubility and stability under physiological conditions. This makes it a promising candidate for oral administration or topical application. Additionally, preliminary toxicology studies suggest that the compound is well-tolerated at therapeutic doses, although further research is needed to fully assess its safety profile.
The potential therapeutic applications of N-[< strong > ( 2 Z ) - 4 , 6 - difluoro - 3 - methyl - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidene ] - < strong > 2 - methylpropanamide strong >] are vast and varied. Researchers are exploring its use in treating infectious diseases caused by resistant bacteria and viruses. The compound's ability to disrupt bacterial cell wall synthesis has made it a candidate for developing new antibiotics. Similarly, its anti-inflammatory properties could make it useful in managing chronic inflammatory conditions such as rheumatoid arthritis.
In conclusion, N-[< strong > ( 2 Z ) - 4 , 6 - difluoro - 3 - methyl - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidene ] - < strong > 2 - methylpropanamide strong >>, with its CAS no. 11645452911
1164529-11-6 (N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide) 関連製品
- 1582770-07-7(2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-carbamoylacetate)
- 1428365-78-9(N-4-(pyridin-3-yl)-1,3-thiazol-2-yl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2172372-82-4(5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 424791-16-2(Benzoic acid, 5-methyl-2-(phenylmethoxy)-, methyl ester)
- 2248271-33-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate)
- 1461707-64-1(3-(aminomethyl)-4-fluorobenzoic acid hydrochloride)
- 2411240-81-6(2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide)
- 52708-36-8(4-(1H-benzimidazol-1-yl)aniline)
- 6976-72-3(Hexanoic acid, heptylester)
- 887867-67-6(3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide)




